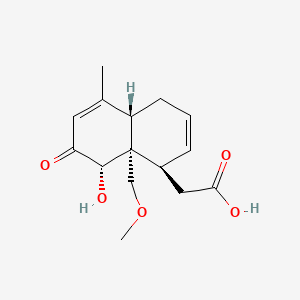
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring system, multiple hydroxyl groups, and a methoxymethyl substituent
Preparation Methods
The synthesis of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- involves several steps. The synthetic route typically starts with the preparation of the naphthalene ring system, followed by the introduction of the hydroxyl and methoxymethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential therapeutic applications, including its use as a drug candidate for treating various diseases. In industry, this compound may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
When compared to similar compounds, 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- stands out due to its unique structural features and functional groups. Similar compounds may include other naphthalene derivatives with different substituents, such as 1-naphthaleneacetic acid or 1-naphthol. The presence of the methoxymethyl and hydroxyl groups in this compound may confer distinct chemical and biological properties, making it a valuable target for further research and development .
Properties
CAS No. |
104199-26-0 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[(1R,4aS,8S,8aR)-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C15H20O5/c1-9-6-12(16)14(19)15(8-20-2)10(7-13(17)18)4-3-5-11(9)15/h3-4,6,10-11,14,19H,5,7-8H2,1-2H3,(H,17,18)/t10-,11-,14+,15+/m0/s1 |
InChI Key |
FPQOJUJDLNQAFY-UOVKNHIHSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1CC=C[C@H]2CC(=O)O)COC)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC=CC2CC(=O)O)COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
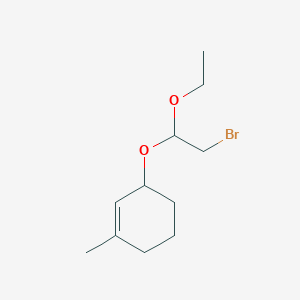

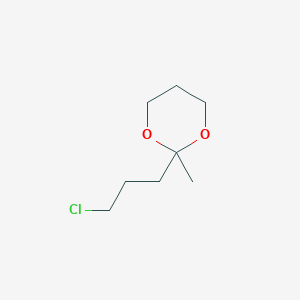
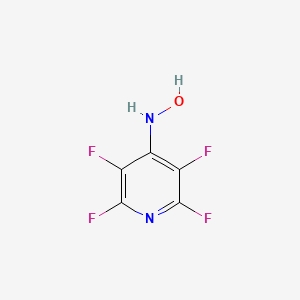
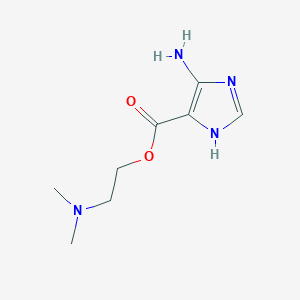
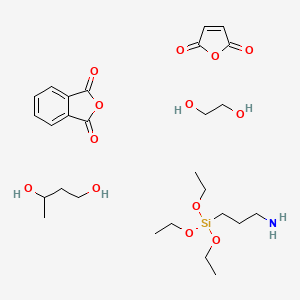
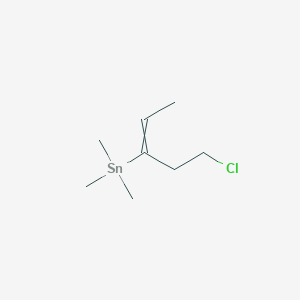
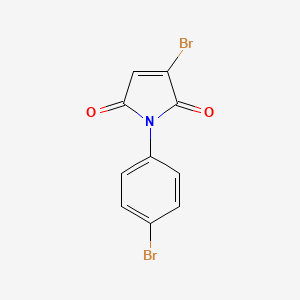
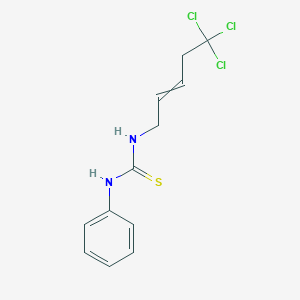
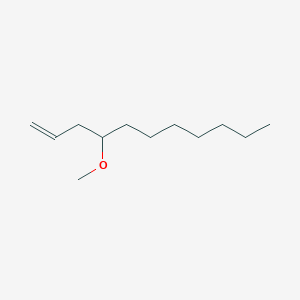
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
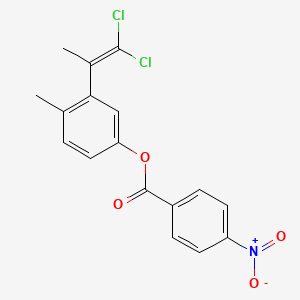
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
